![molecular formula C21H24N4O2S B500626 11-benzyl-5-(morpholin-4-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B500626.png)
11-benzyl-5-(morpholin-4-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core with a benzyl group and a morpholinylmethyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is typically introduced through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
化学反応の分析
Types of Reactions
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides for nucleophilic substitution, and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials and chemical processes due to its diverse reactivity.
作用機序
The mechanism of action of 7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Molecular docking studies have shown that it can fit into the active sites of various proteins, forming hydrogen bonds and other interactions that stabilize the compound-protein complex.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds have shown potential as epidermal growth factor receptor inhibitors.
7-Deazaadenine Derivatives: These compounds are analogues of adenine and have been studied for their anti-inflammatory and antimicrobial activities.
Uniqueness
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of its benzyl and morpholinylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C21H24N4O2S |
|---|---|
分子量 |
396.5g/mol |
IUPAC名 |
11-benzyl-5-(morpholin-4-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N4O2S/c26-20-19-16-6-7-25(12-15-4-2-1-3-5-15)13-17(16)28-21(19)23-18(22-20)14-24-8-10-27-11-9-24/h1-5H,6-14H2,(H,22,23,26) |
InChIキー |
QRUZTQDWTCQMFN-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CN4CCOCC4)CC5=CC=CC=C5 |
正規SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CN4CCOCC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


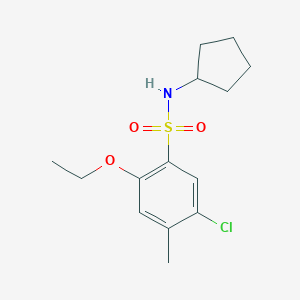
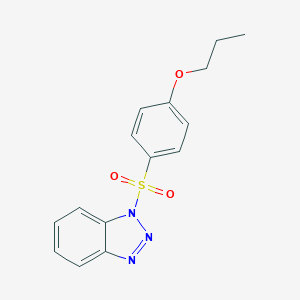
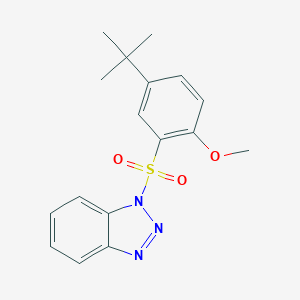
![1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500550.png)
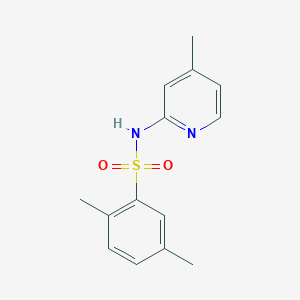
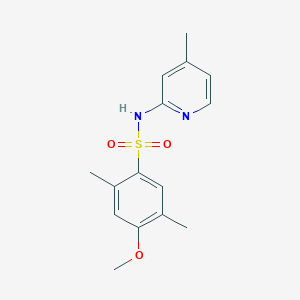
![1-[(2,4-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B500555.png)


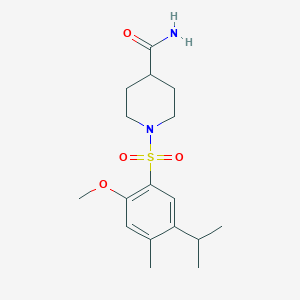
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B500560.png)
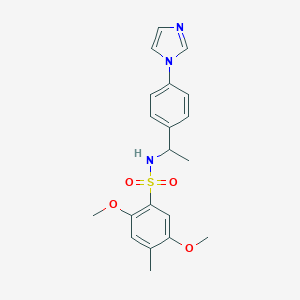
![4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500564.png)
![4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500566.png)
